6-methoxy-2,3-dihydro-1H-quinolin-4-one
Overview
Description
6-Methoxy-2,3-dihydro-1H-quinolin-4-one is a heterocyclic compound with the molecular formula C10H11NO2. It belongs to the quinolinone family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a quinoline core structure with a methoxy group at the 6-position and a dihydro-1H-quinolin-4-one moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methoxy-2,3-dihydro-1H-quinolin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 6-methoxyanthranilic acid with acetic anhydride, followed by cyclization under acidic conditions to yield the desired quinolinone. Another approach involves the reduction of 6-methoxy-2-nitrobenzaldehyde to the corresponding amine, which is then cyclized to form the quinolinone.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 6-Methoxy-2,3-dihydro-1H-quinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-4-one derivatives.
Reduction: Reduction reactions can convert the quinolinone to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at the 6-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is often employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products: The major products formed from these reactions include various substituted quinolinones and tetrahydroquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
6-Methoxy-2,3-dihydro-1H-quinolin-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-methoxy-2,3-dihydro-1H-quinolin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of topoisomerase enzymes, which are involved in DNA replication and repair. This inhibition can result in the disruption of cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
6-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Similar structure with a hydroxy group instead of a methoxy group.
7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Similar structure with a hydroxy group at the 7-position.
4-Hydroxy-2-quinolone: A related compound with a hydroxy group at the 4-position.
Uniqueness: 6-Methoxy-2,3-dihydro-1H-quinolin-4-one is unique due to the presence of the methoxy group at the 6-position, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a therapeutic agent and its versatility in chemical synthesis.
Properties
IUPAC Name |
6-methoxy-2,3-dihydro-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-13-7-2-3-9-8(6-7)10(12)4-5-11-9/h2-3,6,11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNEJGKYNLMKDEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NCCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30303990 | |
Record name | 6-methoxy-2,3-dihydro-1H-quinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3835-21-0 | |
Record name | 3835-21-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163853 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6-methoxy-2,3-dihydro-1H-quinolin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30303990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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